
tert-Butyl 8-bromo-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 8th position, and a fluorine atom at the 7th position on the isoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
準備方法
The synthesis of tert-butyl 8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Bromine and Fluorine: The bromine and fluorine atoms can be introduced through halogenation reactions. For example, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, while fluorination can be done using a fluorinating agent such as Selectfluor.
Esterification: The carboxylic acid group on the isoquinoline ring can be esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
tert-Butyl 8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroisoquinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
tert-Butyl 8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound can be used to study the structure-activity relationships of tetrahydroisoquinoline derivatives and their interactions with biological targets.
Material Science: It can be used in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of tert-butyl 8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for its molecular targets. The exact molecular pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.
類似化合物との比較
tert-Butyl 8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be compared with other tetrahydroisoquinoline derivatives, such as:
tert-Butyl 8-chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl 8-bromo-7-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Similar structure but with a methyl group instead of fluorine.
tert-Butyl 8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester.
The uniqueness of tert-butyl 8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C14H17BrFNO2 |
|---|---|
分子量 |
330.19 g/mol |
IUPAC名 |
tert-butyl 8-bromo-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H17BrFNO2/c1-14(2,3)19-13(18)17-7-6-9-4-5-11(16)12(15)10(9)8-17/h4-5H,6-8H2,1-3H3 |
InChIキー |
NIQRFTDYECIVFP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=C(C=C2)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


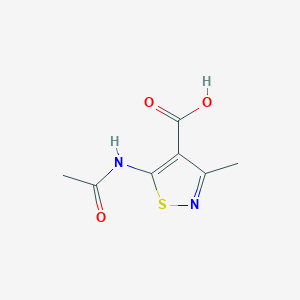
![Tert-butyl N-(5-azaspiro[3.4]octan-8-YL)carbamate](/img/structure/B13498957.png)
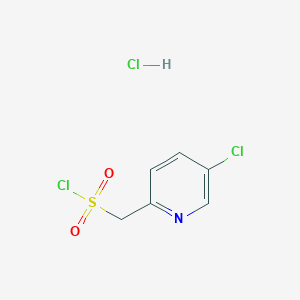

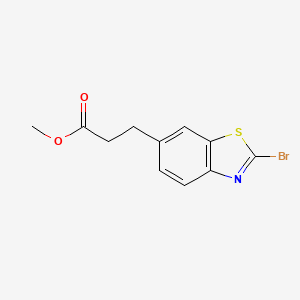
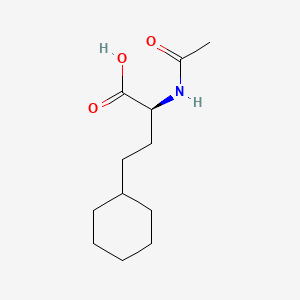
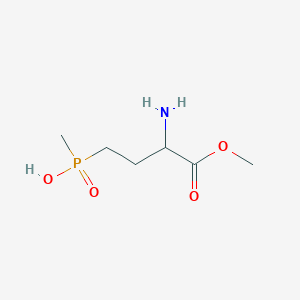
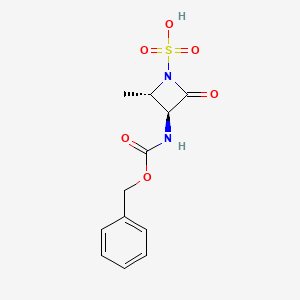
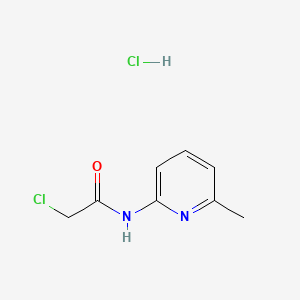
![2,2,2-Trifluoro-1-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-one](/img/structure/B13499003.png)

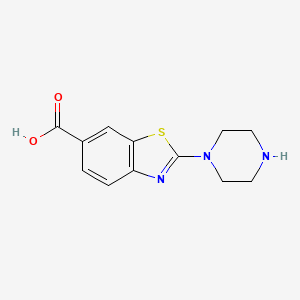
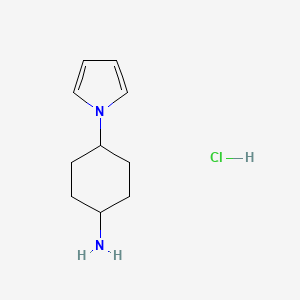
![5-methylidene-5H,7H-furo[3,4-b]pyridin-7-one](/img/structure/B13499040.png)
